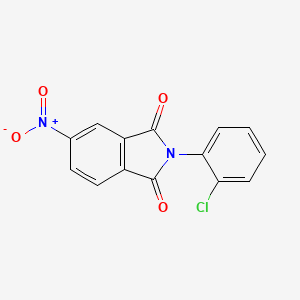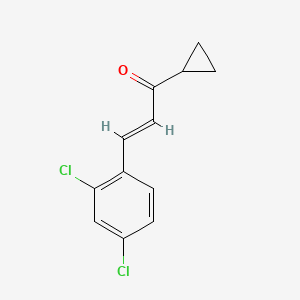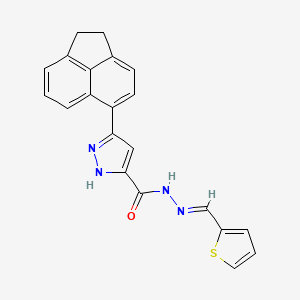![molecular formula C18H15BrN4O4 B11698176 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698176.png)
4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring, as well as a pyrazolone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the Bromine Atom: Bromination of the resulting pyrazolone derivative is carried out using bromine in an organic solvent such as chloroform or carbon tetrachloride.
Nitration: The brominated compound is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxylation: The nitro-bromopyrazolone derivative is hydroxylated using a suitable hydroxylating agent such as hydrogen peroxide or a peracid.
Condensation Reaction: Finally, the hydroxylated compound undergoes a condensation reaction with an appropriate aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized pyrazolone derivatives with various substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Its derivatives have shown promising antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Drug Development: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it useful in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. For example, its ability to inhibit enzymes may involve binding to the active site and blocking substrate access, leading to a decrease in enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-{[(E)-(3-bromo-2-hydroxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 4-{[(E)-(3-bromo-2-hydroxy-5-methylphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the hydroxyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H15BrN4O4 |
|---|---|
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
4-[(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15BrN4O4/c1-11-16(18(25)22(21(11)2)13-6-4-3-5-7-13)20-10-12-8-14(23(26)27)9-15(19)17(12)24/h3-10,24H,1-2H3 |
Clave InChI |
ITGXWRKHOXBWKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetonitrile](/img/structure/B11698097.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B11698118.png)

![(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide](/img/structure/B11698129.png)


![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698142.png)



![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
![5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11698168.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11698175.png)
![(4Z)-4-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698187.png)
